(1-Tert-butylazetidin-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-tert-butylazetidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSBMCDUQPJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.
Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.
Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Various amine derivatives.
Substitution Products: Modified azetidine derivatives with different substituents.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.
Industry:
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.
Comparison with Similar Compounds
The following analysis compares (1-tert-butylazetidin-3-yl)methanamine with structurally related methanamine derivatives, focusing on structural features, applications, and biological activities.
Structural and Functional Comparisons
Azetidine vs. Aromatic or Heteroaromatic Rings
- (Pyridin-2-yl)methanamine (): Features a pyridine ring instead of azetidine. The aromatic system participates in π-π stacking interactions, enhancing stability in intermediates like enaminones during tricyclic pyrroloquinoline synthesis.
- (9-Ethyl-9H-carbazol-3-yl)methanamine (): Contains a carbazole core, enabling strong hydrophobic interactions. This derivative exhibited dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nM) with >15-fold selectivity over D2R, attributed to its extended four-carbon linker. The rigid azetidine analog may offer improved metabolic stability due to reduced conformational flexibility .
Substituent Effects
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine (): Pyrazole-based methanamine with methyl substituents. Reacted efficiently with sulfonyl chlorides under mild conditions (76.8% yield), suggesting that bulky tert-butyl groups in the azetidine analog might require optimized reaction conditions to avoid steric interference .
- (5-Bromopyridin-2-yl)methanamine (): Bromine substitution enables cross-coupling reactions (e.g., cyanation). The tert-butyl group in the azetidine derivative could hinder similar reactions but improve lipophilicity for membrane penetration in drug candidates .
Ring Size and Bioactivity
- FTO-01 N (): A complex methanamine with oxetane and pyrrolidine rings. Demonstrated potent FTO inhibition (anticancer activity), highlighting how ring size (oxetane vs. azetidine) and substituents (trifluoromethyl benzyl groups) modulate target engagement. The azetidine analog’s compact structure may enhance binding pocket compatibility in enzyme inhibitors .
Data Table: Key Features of Compared Compounds
Physicochemical and Pharmacokinetic Considerations
- Solubility : Smaller substituents (e.g., methyl in pyrazole derivatives) improve aqueous solubility, whereas bulky tert-butyl groups may necessitate formulation adjustments .
- Metabolic Stability : Azetidine’s strained ring could resist oxidative degradation better than five-membered rings (e.g., pyrrolidine in FTO-01 N) .
Biological Activity
The compound (1-Tert-butylazetidin-3-yl)methanamine is an organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₈N₂
- Molecular Weight : 142.24 g/mol
- CAS Number : 129626502
The structure of this compound features a tert-butyl group attached to an azetidine ring, which may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can act on receptors, influencing signaling pathways and cellular responses.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
Research Findings
Recent studies have highlighted the following aspects of this compound:
- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to reduce cell viability in leukemia cells when used in combination with other therapeutic agents, indicating a possible synergistic effect .
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
- Inflammatory Response Modulation : Studies involving animal models suggest that the compound can modulate inflammatory responses, which could be beneficial in conditions characterized by excessive inflammation .
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in leukemia models showed promising results. The compound was administered alongside a BET bromodomain inhibitor, leading to a significant reduction in tumor growth compared to controls. This case highlights the potential for combination therapies using this compound to enhance treatment efficacy .
Case Study 2: Neuroprotection Assessment
In a model of neurodegeneration, this compound was evaluated for its neuroprotective effects against oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated animals compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
